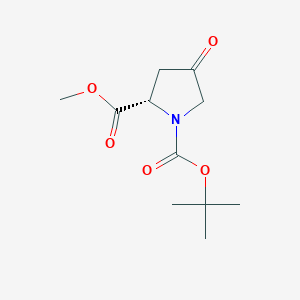
Boc-his(3-ME)-OH
Vue d'ensemble
Description
Boc-histidine(3-methyl)-OH, also known as N-tert-butoxycarbonyl-3-methyl-L-histidine, is a derivative of histidine, an essential amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-histidine(3-methyl)-OH typically involves the protection of the amino group of histidine with a Boc group. The process begins with the methylation of the histidine at the 3-position, followed by the introduction of the Boc group. The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of Boc-histidine(3-methyl)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques. The use of automated systems allows for precise control over reaction conditions and minimizes human error, leading to more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-histidine(3-methyl)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions, particularly at the nitrogen atoms, using electrophilic reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Substitution: Electrophilic reagents in various organic solvents.
Major Products Formed
Deprotection: Histidine(3-methyl)-OH.
Coupling: Peptides containing Boc-histidine(3-methyl)-OH.
Substitution: Substituted histidine derivatives.
Applications De Recherche Scientifique
Boc-histidine(3-methyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).
Biology: Employed in the study of enzyme mechanisms and protein interactions, particularly those involving histidine residues.
Medicine: Investigated for its potential therapeutic applications, including as a component in peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Boc-histidine(3-methyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures. The imidazole ring of histidine can also engage in various interactions, including metal binding and catalysis, contributing to the functionality of the resulting peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-histidine-OH: Similar in structure but lacks the methyl group at the 3-position.
Fmoc-histidine(3-methyl)-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc.
Boc-histidine(1-methyl)-OH: Methylation occurs at the 1-position instead of the 3-position.
Uniqueness
Boc-histidine(3-methyl)-OH is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions. This modification can affect the compound’s behavior in peptide synthesis and its interactions in biological systems, making it a valuable tool in various research applications.
Propriétés
IUPAC Name |
(2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFLUIZBZNCTI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427020 | |
| Record name | BOC-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61070-22-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61070-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BOC-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















